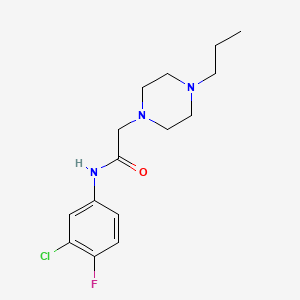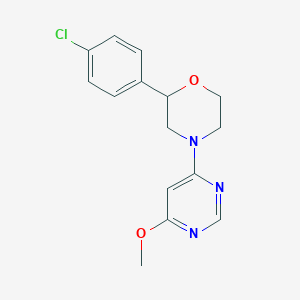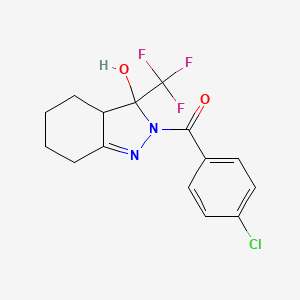
N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide, also known as CPP-115, is a compound that belongs to the family of piperazine derivatives. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the central nervous system. CPP-115 has attracted significant attention from the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the degradation of GABA. By inhibiting this enzyme, N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and a reduction in seizure activity. This mechanism of action makes N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide a promising candidate for the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide has been shown to have a variety of biochemical and physiological effects, including an increase in GABA levels in the brain, enhanced inhibitory neurotransmission, and a reduction in seizure activity. It has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide is its potent inhibitory activity against GABA transaminase, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, one of the limitations of N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which could lead to more effective treatments for neurological and psychiatric disorders. Another area of interest is the investigation of the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide in the treatment of other disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to determine the optimal dosage and administration of N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide for the treatment of various disorders.
Synthesis Methods
N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-chloro-4-fluoroaniline with propylpiperazine, followed by acetylation with acetic anhydride. Another method involves the reaction of 3-chloro-4-fluorobenzoyl chloride with propylpiperazine, followed by amidation with ammonium acetate.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Studies have shown that N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and a reduction in seizure activity. It has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety and depression.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClFN3O/c1-2-5-19-6-8-20(9-7-19)11-15(21)18-12-3-4-14(17)13(16)10-12/h3-4,10H,2,5-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCLRJDBXOGASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5402492.png)
![3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5402497.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5402503.png)
![methyl 2-(3-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5402507.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-5-[(2-pyridinylthio)methyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5402514.png)
![2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine](/img/structure/B5402524.png)


![N-[3-(6-chloro-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5402553.png)
![5-[3-(benzyloxy)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402561.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402571.png)

![[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5402581.png)
![4-nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5402592.png)